molecular formula C16H12ClNO3S B352404 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate CAS No. 853751-78-7

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate

Cat. No.: B352404
CAS No.: 853751-78-7
M. Wt: 333.8g/mol
InChI Key: SUOFZSAUCBXVCK-UHFFFAOYSA-N
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Description

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate typically involves the condensation of 4-chlorophenyl acetic acid with 2-aminobenzothiazole in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting intermediate is then esterified using an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid. The final product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis or ultrasound-assisted synthesis, may be employed to reduce reaction times and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate: Characterized by the presence of a chlorophenyl group and a benzothiazole moiety.

    3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate: Contains a chlorophenyl group and an oxadiazole ring.

    6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methylbenzo[b]thiophene-3(2H)-one: Features a chlorophenyl group and a benzothiophene moiety.

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group and a benzothiazole moiety, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(4-chlorophenyl) 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)21-15(19)9-10-18-13-3-1-2-4-14(13)22-16(18)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOFZSAUCBXVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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